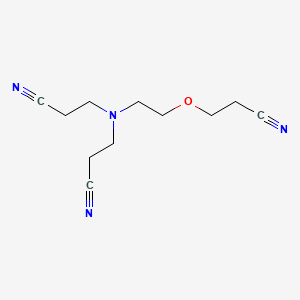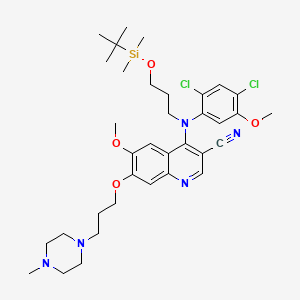
(3R)-2-(15N)azanyl-3-hydroxybutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Threonine-15N is a stable isotope-labeled compound of L-threonine, an essential amino acid. The “15N” denotes the presence of the nitrogen-15 isotope, which is used in various scientific research applications, particularly in nuclear magnetic resonance (NMR) studies. L-Threonine itself plays a crucial role in protein synthesis and other metabolic functions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-Threonine-15N can be synthesized through isotopic labeling techniques. One common method involves the incorporation of nitrogen-15 into the amino acid during its biosynthesis in microorganisms. This process typically involves growing bacteria in a medium enriched with nitrogen-15 sources, such as ammonium chloride-15N or nitrate-15N .
Industrial Production Methods
Industrial production of L-Threonine-15N follows similar principles but on a larger scale. The microorganisms are cultivated in bioreactors with controlled conditions to optimize the yield of the labeled amino acid. The product is then purified through various chromatographic techniques to achieve high isotopic purity .
Analyse Des Réactions Chimiques
Types of Reactions
L-Threonine-15N undergoes several types of chemical reactions, including:
Oxidation: L-Threonine can be oxidized to form various products, such as amino acids and keto acids.
Reduction: Reduction reactions can convert L-Threonine into other amino acids or derivatives.
Substitution: Substitution reactions involve replacing one functional group with another, often using specific reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens and alkylating agents are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of L-Threonine can yield glycine and acetaldehyde, while reduction can produce serine .
Applications De Recherche Scientifique
L-Threonine-15N is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Nuclear Magnetic Resonance (NMR) Studies: The nitrogen-15 isotope is particularly useful in NMR spectroscopy for studying protein structure, dynamics, and interactions.
Metabolomics and Proteomics: Labeled L-Threonine is used to trace metabolic pathways and protein synthesis in biological systems.
Medical Research: It aids in understanding metabolic disorders and developing therapeutic strategies.
Industrial Applications: L-Threonine-15N is used in the production of labeled peptides and proteins for various industrial applications.
Mécanisme D'action
L-Threonine-15N functions similarly to its unlabeled counterpart. It is a precursor to amino acids like glycine and serine and plays a role in protein synthesis. It also acts as a lipotropic agent, helping to control fat build-up in the liver. The nitrogen-15 isotope does not alter the biochemical properties of L-Threonine but allows for detailed tracking and analysis in research studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Threonine-13C: Another isotope-labeled version of L-Threonine, where carbon-13 is used instead of nitrogen-15.
L-Serine-15N: A nitrogen-15 labeled version of L-Serine, another amino acid involved in similar metabolic pathways.
L-Glycine-15N: Nitrogen-15 labeled glycine, used in similar research applications.
Uniqueness
L-Threonine-15N is unique due to its specific labeling with nitrogen-15, making it particularly valuable for NMR studies. Its role in protein synthesis and metabolic pathways also distinguishes it from other labeled amino acids .
Propriétés
Formule moléculaire |
C4H9NO3 |
|---|---|
Poids moléculaire |
120.11 g/mol |
Nom IUPAC |
(3R)-2-(15N)azanyl-3-hydroxybutanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3?/m1/s1/i5+1 |
Clé InChI |
AYFVYJQAPQTCCC-OTRLKVRSSA-N |
SMILES isomérique |
C[C@H](C(C(=O)O)[15NH2])O |
SMILES canonique |
CC(C(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


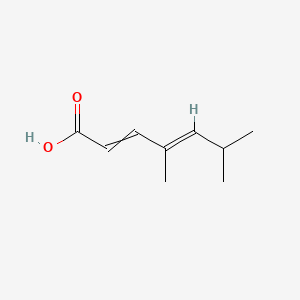
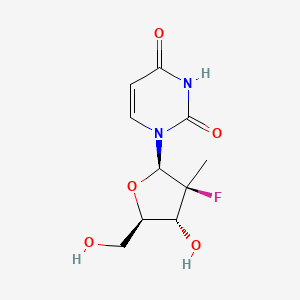
![N-(3-aminophenyl)-2-[2-methoxyethyl(methyl)amino]acetamide](/img/structure/B13858701.png)

![14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4,6,8,15,17,19-heptaene-21-carbaldehyde](/img/structure/B13858719.png)
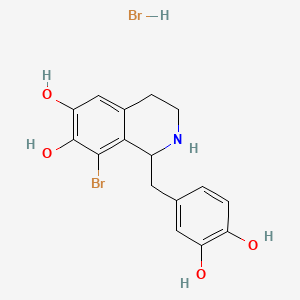
![2-Chloro-6-[4-(cyclopropylmethyl)piperazin-1-yl]pyrazine](/img/structure/B13858744.png)
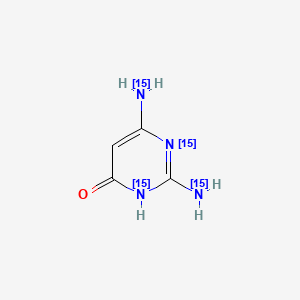
![4-[(1S,2R)-1-benzamido-3-[[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl]oxy]-3-oxo-1-phenylpropan-2-yl]oxy-4-oxobutanoic acid](/img/structure/B13858753.png)
![tert-butyl N-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]-N-methylcarbamate](/img/structure/B13858757.png)
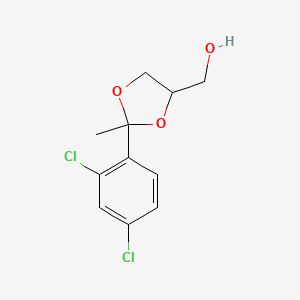
![[2S-[2a,3ss(Z)]]-2-[[[1-(2-Amino-4-thiazolyl)-2-[(2-methyl-4-oxo-3-azetidinyl)amino]-2-oxoethylidene]amino]oxy]-2-methylpropanoic Acid Trifluoroacetic Acid](/img/structure/B13858774.png)
